tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate
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Overview
Description
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or methoxyethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing their activity. The azetidine ring and carbamate group can form hydrogen bonds and other interactions with target molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(azetidin-3-yl)carbamate: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
tert-butyl N-(pyrrolidin-3-yl)-N-(2-methoxyethyl)carbamate: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which can influence its chemical properties.
tert-butyl N-(azetidin-3-yl)-N-(2-ethoxyethyl)carbamate: Has an ethoxyethyl group instead of a methoxyethyl group, potentially altering its solubility and reactivity.
Uniqueness
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate is unique due to the combination of its azetidine ring, tert-butyl group, and methoxyethyl substituent. This specific structure can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(5-6-15-4)9-7-12-8-9/h9,12H,5-8H2,1-4H3 |
InChI Key |
ZTDYJLZGORYFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C1CNC1 |
Origin of Product |
United States |
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